BenchChemオンラインストアへようこそ!

3-Azabicyclo[3.2.1]octane

Dopamine transporter Cocaine use disorder Isotropane pharmacology

3-Azabicyclo[3.2.1]octane (CAS 279-82-3) is a saturated bridged bicyclic amine containing a secondary nitrogen atom at the 3‑position of the [3.2.1] framework. It is the positional isomer of the tropane scaffold (8‑azabicyclo[3.2.1]octane) and serves as a conformationally constrained surrogate for piperidine in medicinal chemistry programmes.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 279-82-3
Cat. No. B1610898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.2.1]octane
CAS279-82-3
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC2CC1CNC2
InChIInChI=1S/C7H13N/c1-2-7-3-6(1)4-8-5-7/h6-8H,1-5H2
InChIKeyCJQNJRRDTPULTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[3.2.1]octane (CAS 279-82-3) – Core Sourcing Data for Bridged Bicyclic Amine Selection


3-Azabicyclo[3.2.1]octane (CAS 279-82-3) is a saturated bridged bicyclic amine containing a secondary nitrogen atom at the 3‑position of the [3.2.1] framework [1]. It is the positional isomer of the tropane scaffold (8‑azabicyclo[3.2.1]octane) and serves as a conformationally constrained surrogate for piperidine in medicinal chemistry programmes [2]. The nitrogen position imparts distinct topological, electronic, and pharmacophoric properties that differentiate it from the more extensively studied 8‑aza isomer and from simpler monocyclic amines [3].

Why Piperidine, Tropane, or Quinuclidine Cannot Substitute for 3‑Azabicyclo[3.2.1]octane Without Quantitative Revalidation


In‑class bicyclic amines such as tropane (8‑azabicyclo[3.2.1]octane), quinuclidine (1‑azabicyclo[2.2.2]octane), and monocyclic piperidine differ fundamentally from 3‑azabicyclo[3.2.1]octane in nitrogen vector orientation, ring‑strain energy, and basicity [1]. The 3‑aza isomer places the basic nitrogen within a six‑membered ring flanked by a two‑carbon bridge, whereas the 8‑aza isomer presents the nitrogen at the two‑carbon bridgehead [2]. These structural divergences produce measurably different binding affinities at monoamine transporters, divergent opioid receptor subtype selectivity, and altered pharmacokinetic handling [3]. Generic substitution without quantitative re‑validation risks loss of target potency, altered selectivity, and unpredictable in vivo behaviour.

Product‑Specific Quantitative Evidence: 3‑Azabicyclo[3.2.1]octane vs. Closest Analogues


Dopamine Transporter (DAT) Binding Potency – Isotropane 8a vs. Cocaine (Tropane Series)

The 3‑azabicyclo[3.2.1]octane derivative 8a (N‑benzyl‑8α‑phenylisotropane) inhibited [³H]WIN 35,428 binding at the rat striatal DAT with an IC₅₀ of 234 nM, compared with 159 nM for cocaine (a tropane‑based inhibitor) under identical assay conditions, demonstrating near‑equivalent potency despite the repositioned nitrogen [1]. The 4‑chlorophenyl congener 9b achieved an IC₅₀ of 81.5 nM, surpassing cocaine by approximately 2‑fold [1]. This head‑to‑head evidence confirms that the 3‑aza scaffold can match or exceed classical tropane‑based DAT affinity when appropriately substituted.

Dopamine transporter Cocaine use disorder Isotropane pharmacology

Monoamine Transporter Selectivity – DAT vs. SERT Discrimination

Within the 3‑azabicyclo[3.2.1]octane series, the C‑8 benzhydryl ether derivative 17b displayed a DAT/SERT selectivity ratio of 16, superior to the corresponding 8‑phenyl compound 8a (selectivity ratio 2.43) [1]. By comparison, the classical tropane‑based benztropine (3α‑diphenylmethoxytropane) exhibits a reported DAT/SERT selectivity ratio of approximately 5–7 under analogous binding conditions [2]. Although a strictly identical assay head‑to‑head is not available, the cross‑study comparable evidence suggests that 3‑aza benzisotropine analogues can achieve 2–3‑fold greater DAT/SERT selectivity than their tropane‑based counterparts.

Dopamine transporter Serotonin transporter Transporter selectivity ratio

Opioid Receptor Multi‑Subtype Engagement – 3‑Aza Scaffold Patents vs. 8‑Aza Comparator Focus

U.S. Patent 7,241,887 (Pfizer) explicitly claims 3‑azabicyclo[3.2.1]octane derivatives that bind to mu, kappa, and delta opioid receptors, with therapeutic utility spanning irritable bowel syndrome, depression, anxiety, and addiction [1]. In contrast, the 8‑azabicyclo[3.2.1]octane patent literature is dominated by mu‑opioid‑selective antagonists (e.g., amidoalkyl‑8‑azabicyclo[3.2.1]octane compounds) [2]. This class‑level inference indicates that the 3‑aza nitrogen topology enables broader opioid receptor coverage not readily achieved with the 8‑aza isomer, a differentiation factor for multi‑receptor programmes.

Opioid receptors Mu, kappa, delta GPCR modulation

Physicochemical Differentiation – Basicity and Lipophilicity vs. Tropane and Piperidine

3‑Azabicyclo[3.2.1]octane exhibits a predicted pKa (conjugate acid) of approximately 10.8–11.1, compared with 11.1–11.6 for 8‑azabicyclo[3.2.1]octane and 11.1 for piperidine [1]. The XLogP3‑AA value for 3‑azabicyclo[3.2.1]octane is 0.9, whereas 8‑azabicyclo[3.2.1]octane (nortropane) is reported with a slightly higher computed LogP of approximately 1.0–1.2 [1]. The marginally reduced basicity and lipophilicity of the 3‑aza isomer may translate into lower tissue distribution volumes and reduced phospholipidosis risk relative to the 8‑aza core, providing a differentiated pharmacokinetic profile at the core scaffold level.

pKa LogP Physicochemical properties Drug-likeness

Synthetic Accessibility – Mannich Condensation Route Supporting Scalable Procurement

A validated preparative route to 3‑azabicyclo[3.2.1]octane involves Mannich condensation of cyclopentanone with benzylamine and formaldehyde, followed by reduction, providing the bicyclic amine in good yields [1][2]. The Journal of Pharmaceutical Sciences reports an improved method yielding 3‑azabicyclo[3.2.1]octane hydrochloride in multi‑gram quantities suitable for derivatisation [2]. In contrast, the 8‑aza isomer (nortropane) typically requires tropinone reduction or N‑demethylation of tropane alkaloids, which can be lower‑yielding and less amenable to laboratory‑scale diversification [3]. For procurement, the availability of a direct, literature‑validated synthetic route reduces lead‑time risk and supports cost‑effective scale‑up.

Mannich condensation Synthesis yield Scalable production

When to Select 3‑Azabicyclo[3.2.1]octane Over Alternative Bicyclic Amines: Evidence‑Backed Application Scenarios


Dopamine Transporter (DAT) Inhibitor Programmes Seeking Tropane‑Like Potency with Differentiated Selectivity

The direct head‑to‑head comparison demonstrates that 3‑aza isotropane derivative 9b (IC₅₀ = 81.5 nM) is approximately 2‑fold more potent than cocaine at the DAT, while the 3‑aza benzisotropine 17b achieves a DAT/SERT selectivity ratio of 16 [1]. Teams developing DAT‑targeted therapeutics for cocaine use disorder or attention‑deficit indications should select the 3‑aza core when the goal is to maintain high DAT affinity while substantially reducing serotonergic off‑target activity relative to classical tropane‑based leads.

Multi‑Opioid Receptor Programmes Requiring Broad Subtype Coverage (Mu, Kappa, Delta)

The Pfizer patent estate (US 7,241,887) establishes that 3‑azabicyclo[3.2.1]octane derivatives bind to mu, kappa, and delta opioid receptors, whereas 8‑aza derivatives are predominantly pursued as mu‑selective agents [2]. Programmes targeting irritable bowel syndrome, depression, or addiction where simultaneous modulation of multiple opioid subtypes is desired should prioritise the 3‑aza scaffold for its demonstrated multi‑receptor engagement potential.

Lead Optimisation Requiring Reduced Basicity and Lipophilicity at the Core Scaffold Level

The 3‑aza isomer exhibits a predicted pKa ~0.3–0.5 units lower than the 8‑aza isomer and a LogP ~0.1–0.3 units lower [3]. For CNS drug discovery programmes where high basicity contributes to hERG channel blockade or phospholipidosis, and elevated LogP drives excessive tissue partitioning, the 3‑aza core provides an intrinsically more favourable physicochemical starting point for lead optimisation, potentially reducing the need for polarity‑installing substituents that can complicate synthesis.

Contract Synthesis and Procurement Where Scalable, Literature‑Validated Routes Are Decisive

The Mannich condensation/LAH reduction protocol for 3‑azabicyclo[3.2.1]octane is documented in both the primary literature and patent examples, supporting multi‑gram production with good yields [4]. When sourcing a bicyclic amine building block for medicinal chemistry campaigns, procurement teams may favour the 3‑aza core over less synthetically accessible analogues (e.g., certain substituted 8‑aza derivatives) to minimise lead‑time and ensure supply continuity.

Quote Request

Request a Quote for 3-Azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.